PT2399

Vue d'ensemble

Description

PT2399 est un inhibiteur de facteur d'induction de l'hypoxie 2 (HIF-2), de première classe, administré par voie orale, de petite taille, qui perturbe sélectivement l'hétérodimérisation du HIF-2α avec le HIF-1β . Ce composé présente une activité antitumorale puissante in vivo et est principalement utilisé dans la recherche scientifique .

Méthodes De Préparation

La synthèse du PT2399 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont exclusives et non divulguées publiquement. On sait que le this compound est produit avec une grande pureté et est disponible en différentes quantités à des fins de recherche .

Analyse Des Réactions Chimiques

Le PT2399 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, ce qui entraîne la formation de divers produits d'oxydation.

Réduction : Le composé peut également subir des réactions de réduction, bien que des détails précis sur les réactifs et les conditions ne soient pas largement disponibles.

Substitution : Le this compound peut participer à des réactions de substitution, où certains groupes fonctionnels sont remplacés par d'autres.

Les réactifs et les conditions courants utilisés dans ces réactions sont généralement exclusifs et non divulgués dans la littérature publique. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en se liant directement au domaine PAS B du HIF-2α, avec une concentration inhibitrice 50 (CI50) de 6 nanomolaires . Cette liaison perturbe la capacité du HIF-2α à dimériser avec le HIF-1β, inhibant ainsi l'expression des gènes cibles du HIF-2 . L'inhibition du HIF-2α entraîne la suppression de la croissance tumorale et d'autres processus cellulaires dépendant du HIF-2 .

Applications De Recherche Scientifique

PT2399 has a wide range of scientific research applications, including:

Mécanisme D'action

PT2399 exerts its effects by directly binding to the hypoxia-inducible factor 2 alpha PAS B domain, with an inhibitory concentration 50 value of 6 nanomolar . This binding disrupts the ability of hypoxia-inducible factor 2 alpha to dimerize with hypoxia-inducible factor 1 beta, thereby inhibiting the expression of hypoxia-inducible factor 2 target genes . The inhibition of hypoxia-inducible factor 2 alpha leads to the suppression of tumor growth and other hypoxia-inducible factor 2-dependent cellular processes .

Comparaison Avec Des Composés Similaires

Le PT2399 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'antagoniste du HIF-2α. Les composés similaires incluent :

PT2385 : Un autre inhibiteur du HIF-2α avec des mécanismes d'action similaires.

Belzutifan (MK-6482) : Un inhibiteur du HIF-2α de deuxième génération qui a montré une efficacité clinique dans le traitement des tumeurs associées au syndrome de von Hippel-Lindau.

Comparé à ces composés, le this compound se distingue par son affinité de liaison spécifique et son activité antitumorale puissante dans les modèles précliniques .

Propriétés

IUPAC Name |

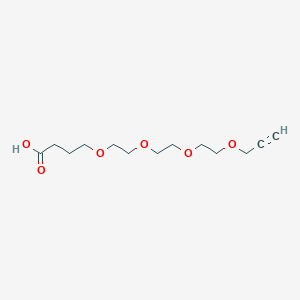

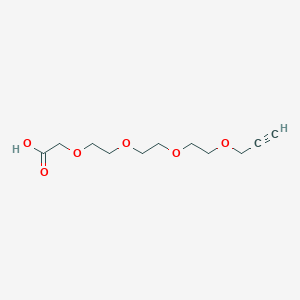

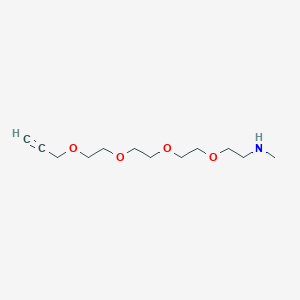

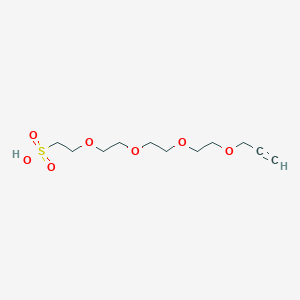

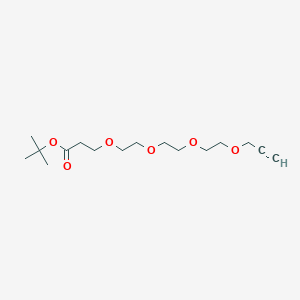

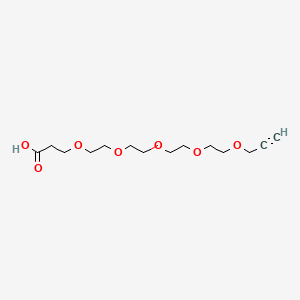

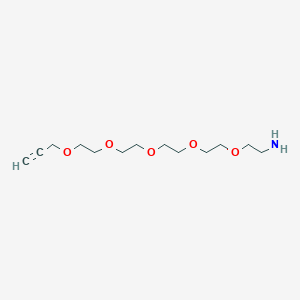

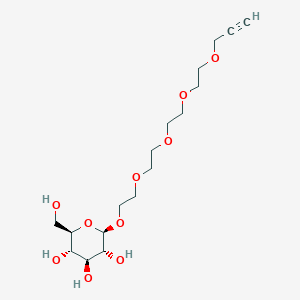

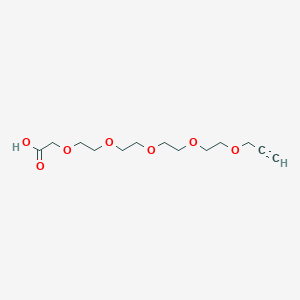

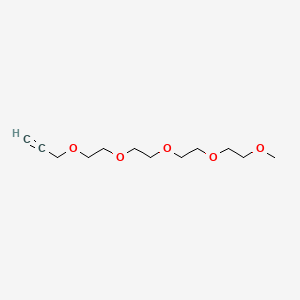

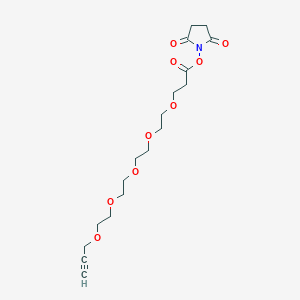

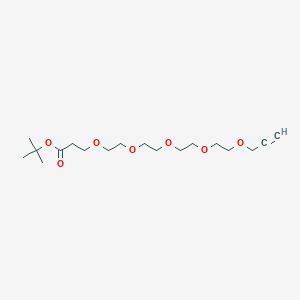

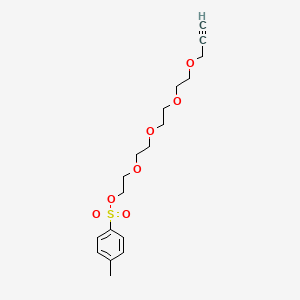

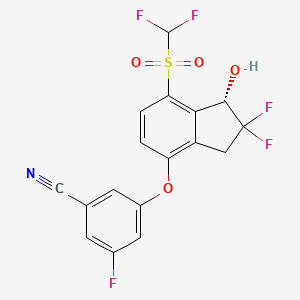

3-[[(1S)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUSGDMIHGLCNC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2[C@@H](C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.